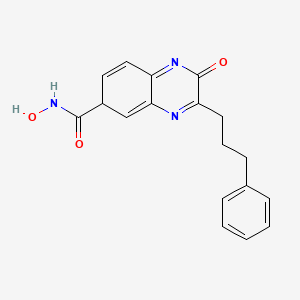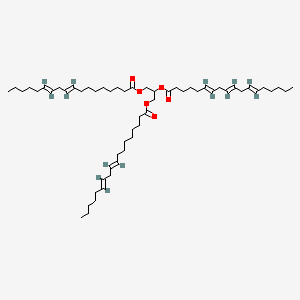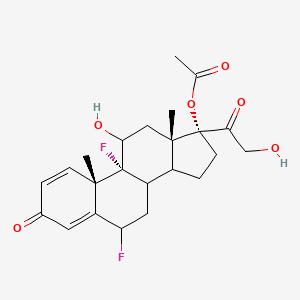![molecular formula C26H32F2O7 B14793378 [2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluocinonide is a potent glucocorticoid steroid used topically as an anti-inflammatory agent for the treatment of various skin disorders such as eczema, psoriasis, and seborrhoeic dermatitis . It is known for its ability to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with these conditions . Fluocinonide is available in various forms, including creams, gels, ointments, and solutions .
准备方法
Synthetic Routes and Reaction Conditions: Fluocinonide is synthesized through a multi-step chemical process. The synthesis typically involves the fluorination of a corticosteroid precursor, followed by acetylation and cyclization reactions to form the final compound . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of fluocinonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Fluocinonide undergoes various chemical reactions, including:
Oxidation: Fluocinonide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fluocinonide.
Substitution: Fluocinonide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Fluocinonide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid activity.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. It is also studied for its potential effects on immune response modulation.
Industry: Utilized in the formulation of topical medications and skincare products
作用机制
Fluocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, fluocinonide inhibits the release of endogenous chemical mediators of inflammation, such as kinins, histamine, and prostaglandins .
相似化合物的比较
Clobetasol Propionate: Another potent topical corticosteroid used for similar skin conditions.
Halobetasol Propionate: Known for its high potency and used in the treatment of severe inflammatory skin disorders.
Betamethasone Dipropionate: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Comparison: Fluocinonide is unique due to its specific chemical structure, which includes fluorination and acetylation, contributing to its high potency and efficacy . Compared to clobetasol propionate and halobetasol propionate, fluocinonide has a slightly different mechanism of action and pharmacokinetic profile, making it suitable for specific clinical applications .
属性
分子式 |
C26H32F2O7 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15?,16?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI 键 |
WJOHZNCJWYWUJD-TZJZJYRUSA-N |
手性 SMILES |
CC(=O)OCC(=O)[C@@]12C(CC3[C@@]1(CC([C@]4(C3CC(C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
规范 SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)

![2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one](/img/structure/B14793336.png)
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)




![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
